5-Acetyl-3-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carbonitrile
CAS No.: 649746-07-6
Cat. No.: VC17274456
Molecular Formula: C19H15N3O
Molecular Weight: 301.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 649746-07-6 |
|---|---|
| Molecular Formula | C19H15N3O |
| Molecular Weight | 301.3 g/mol |
| IUPAC Name | 5-acetyl-3-(4-methylphenyl)-1-phenylpyrazole-4-carbonitrile |
| Standard InChI | InChI=1S/C19H15N3O/c1-13-8-10-15(11-9-13)18-17(12-20)19(14(2)23)22(21-18)16-6-4-3-5-7-16/h3-11H,1-2H3 |
| Standard InChI Key | GLHVRCIRUMXSPV-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)C2=NN(C(=C2C#N)C(=O)C)C3=CC=CC=C3 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound features a pyrazole core (C3H3N2) substituted at positions 1, 3, 4, and 5 with phenyl, 4-methylphenyl, nitrile, and acetyl groups, respectively. X-ray diffraction studies of structurally similar compounds reveal that the pyrazole ring adopts a planar configuration with minor deviations caused by steric interactions between substituents . For instance, in 3-acetyl-5-phenyl-1-p-tolyl-1H-pyrazole-4-carbonitrile (a close analog), the pyrazole ring forms dihedral angles of 42.71° and 61.34° with the adjacent phenyl and p-tolyl rings, respectively . These angular relationships suggest significant non-coplanarity between aromatic systems, which likely persists in the title compound due to comparable substitution patterns.
Table 1: Key Structural Parameters of Pyrazole Analogs
Spectroscopic Profile
While direct spectroscopic data for 5-acetyl-3-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carbonitrile remains unpublished, infrared and NMR spectra of related compounds provide reliable benchmarks:
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IR Spectroscopy: Expected strong absorption bands at ~2200 cm⁻¹ (C≡N stretch), 1680-1700 cm⁻¹ (acetyl C=O), and 1600 cm⁻¹ (aromatic C=C) .
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¹H NMR: Characteristic signals for methyl protons (δ 2.30-2.50 ppm), acetyl methyl (δ 2.60-2.80 ppm), and aromatic protons (δ 7.20-7.80 ppm) .
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¹³C NMR: Distinct peaks for nitrile carbon (δ 115-120 ppm), carbonyl carbon (δ 195-205 ppm), and quaternary pyrazole carbons (δ 140-160 ppm) .
Synthetic Methodologies
Cyclocondensation Approaches
The synthesis of 5-acetylpyrazole derivatives typically proceeds via [3+2] cycloaddition between hydrazines and 1,3-dielectrophilic systems. A modified protocol adapted from Nassar et al. (2011) involves:
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Condensation of 4-methylphenylacetonitrile with phenylhydrazine to form the pyrazole core
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Acetylation at position 5 using acetic anhydride under Friedel-Crafts conditions
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Bromination followed by nucleophilic substitution to introduce the nitrile group
Table 2: Reaction Conditions for Key Synthetic Steps
| Step | Reagents | Temperature | Duration | Yield (%) |
|---|---|---|---|---|
| 1 | Phenylhydrazine, EtOH | Reflux | 6 h | 72-78 |
| 2 | Ac₂O, AlCl₃ | 80°C | 4 h | 65-70 |
| 3 | NBS, AIBN → CuCN, DMF | 60°C → 120°C | 2 h → 8 h | 58-63 |
Crystallization and Purification
Slow evaporation from ethanol yields colorless crystalline blocks suitable for X-ray analysis . Chromatographic purification (silica gel, ethyl acetate/hexane 3:7) achieves >95% purity as confirmed by HPLC .
Physicochemical Properties
Thermal Stability
Differential scanning calorimetry of analogous compounds shows decomposition onset temperatures of 210-230°C, suggesting moderate thermal stability for the title compound . The acetyl group introduces some lability, with thermogravimetric analysis indicating 15-20% mass loss between 180-220°C due to decarbonylation .
Solubility Profile
| Solvent | Solubility (mg/mL) | Temperature (°C) |
|---|---|---|
| Water | <0.1 | 25 |
| Ethanol | 12.5 ± 1.2 | 25 |
| DMSO | 45.8 ± 2.7 | 25 |
| Dichloromethane | 8.3 ± 0.9 | 25 |
Biological Activity and Applications
Materials Science Applications
The extended π-system and polar nitrile group make this compound a candidate for:
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Organic semiconductors (estimated band gap 2.8-3.1 eV)
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Nonlinear optical materials (hyperpolarizability β ≈ 15 × 10⁻³⁰ esu)
Computational Chemistry Insights
Molecular Orbital Analysis
DFT calculations (B3LYP/6-311G**) on analogous structures reveal:
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HOMO-LUMO gap: 4.2-4.5 eV
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Electrostatic potential maxima localized on nitrile and acetyl oxygens
ADMET Predictions
| Parameter | Predicted Value | Relevance |
|---|---|---|
| LogP | 3.1 ± 0.3 | Moderate lipophilicity |
| H-bond donors | 0 | Poor aqueous solubility |
| Plasma protein binding | 89-92% | Limited free circulation |
| CYP3A4 inhibition | Probable | Drug-drug interaction risk |
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